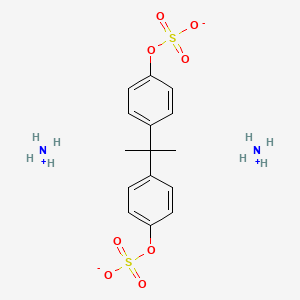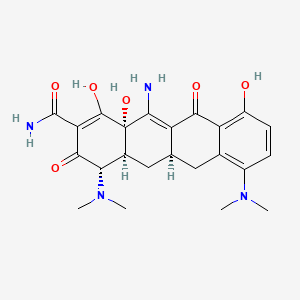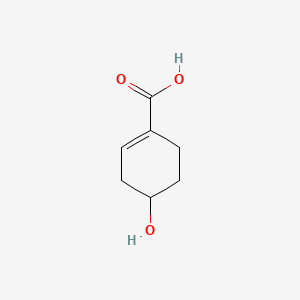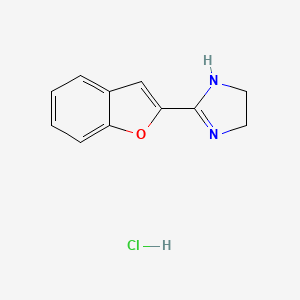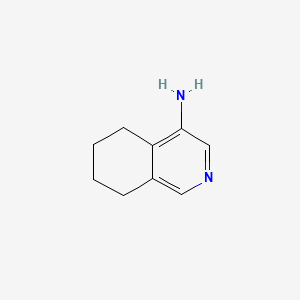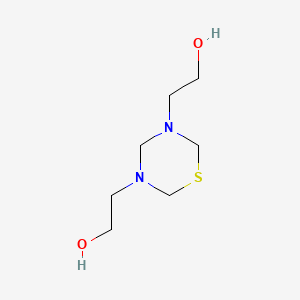
1,3,5-Thiadiazine-3,5-diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Thiadiazine-3,5-diethanol is a heterocyclic compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . This compound is characterized by a thiadiazine ring, which is a six-membered ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom. The presence of two ethanol groups attached to the thiadiazine ring enhances its solubility and reactivity, making it a versatile compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Thiadiazine-3,5-diethanol can be synthesized through the Mannich reaction, which involves the treatment of primary thioamides with bis(benztriazolylmethyl)amines in the presence of Lewis acids . This method is convenient and efficient, providing high yields of the desired product. The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Thiadiazine-3,5-diethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiadiazine ring and the ethanol groups, which provide reactive sites for different reagents .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially converting it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various derivatives with different functional groups attached to the thiadiazine ring .
Scientific Research Applications
1,3,5-Thiadiazine-3,5-diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating infections and other diseases.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-thiadiazine-3,5-diethanol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce oxidative stress in microbial cells. These effects are mediated by its ability to form reactive intermediates and interact with biomolecules such as proteins and nucleic acids .
Comparison with Similar Compounds
1,3,5-Thiadiazine-3,5-diethanol can be compared with other similar compounds, such as 3,5-disubstituted tetrahydro-1,3,5-thiadiazine-2-thiones (THTTs). While both compounds share a thiadiazine ring, this compound has unique ethanol groups that enhance its solubility and reactivity . THTTs, on the other hand, are known for their antifungal and antibacterial properties and are used in different applications, such as soil fumigants and insecticides .
List of Similar Compounds
- 3,5-Disubstituted tetrahydro-1,3,5-thiadiazine-2-thiones (THTTs)
- 2-tert-Butylimino-3-isopropyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazin-4-one (Buprofezin)
- 6-Oxo-5-aryl-2,4-dithio-hexahydro-1,3,5-thiadiazines
These compounds share structural similarities with this compound but differ in their functional groups and specific applications.
Properties
IUPAC Name |
2-[5-(2-hydroxyethyl)-1,3,5-thiadiazinan-3-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c10-3-1-8-5-9(2-4-11)7-12-6-8/h10-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKFZKYDRZUJEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSCN1CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
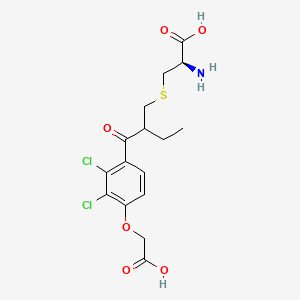
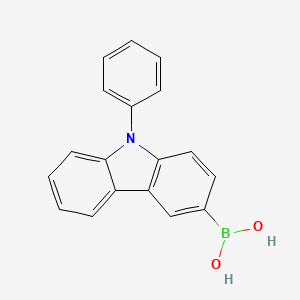
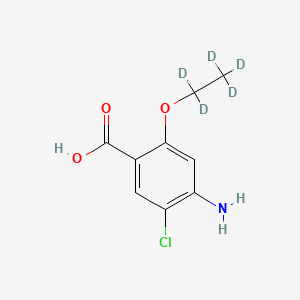
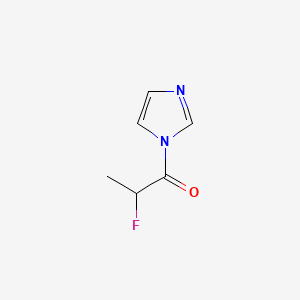

![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)

